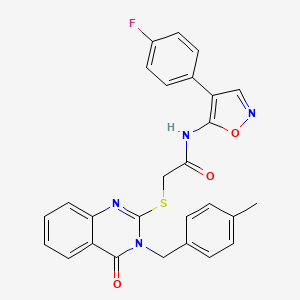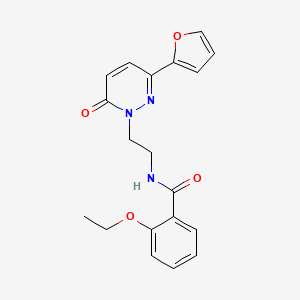![molecular formula C17H9Cl2F3N2O2 B3002950 2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione CAS No. 2058452-97-2](/img/structure/B3002950.png)
2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione is a useful research compound. Its molecular formula is C17H9Cl2F3N2O2 and its molecular weight is 401.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione and its derivatives have been synthesized using environmentally friendly methods and evaluated for antifungal and antibacterial activities. Compounds in this class demonstrated potent antifungal activity, surpassing some clinically used antifungal drugs in efficacy against specific strains like Trichophyton mentagraphytes. Additionally, some derivatives exhibited pronounced antibacterial activity (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).
Crystal Structure Analysis
The crystal structures of specific derivatives of this compound have been determined using single-crystal X-ray diffraction methods. These analyses provide insights into the molecular configuration, including torsion angles and hydrogen bonding patterns, which are crucial for understanding their reactivity and potential applications in various fields, such as material science (Yıldırım et al., 2019).
Chemosensors for Metal Ions
Some derivatives of this compound have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These compounds showed remarkable selectivity towards specific metal ions, like copper, exhibiting a color change upon complexation, which could be useful in environmental monitoring and industrial applications (Gosavi-Mirkute et al., 2017).
Synthesis and Antioxidant Properties
Several new derivatives have been synthesized and evaluated for their antioxidant properties. Some compounds in this series have shown promising activities, including the ability to protect DNA from damage induced by certain agents. This suggests potential applications in fields related to oxidative stress and aging (Gouda, 2012).
Bioactivity through Molecular Docking
A series of derivatives were synthesized and screened for bioactivity through molecular docking, cytotoxicity, and antioxidant activity tests. Some derivatives demonstrated significant inhibition in antioxidant activity evaluations and displayed better glide energy and E model scores when docked with certain proteins, indicating potential pharmacological applications (Kumar et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of this compound are multiple receptor tyrosine kinases, including the colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition occurs when the compound binds to the active site of the receptor tyrosine kinases, preventing their normal function and leading to changes in cellular signaling.
Biochemical Pathways
The inhibition of these receptor tyrosine kinases affects several biochemical pathways. For instance, the inhibition of CSF-1R can prevent the stimulation of immune cells called macrophages . Additionally, the compound may also influence the fatty acid synthase (FAS) pathway, which is crucial for cell viability .
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism and thwarting of bacterial growth . By inhibiting the activity of receptor tyrosine kinases, the compound can disrupt cellular signaling pathways, leading to changes in cell growth and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound can contribute to its biological activities . .
Eigenschaften
IUPAC Name |
2-chloro-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-11-5-8(17(20,21)22)6-23-12(11)7-24-14-13(19)15(25)9-3-1-2-4-10(9)16(14)26/h1-6,24H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFSVOFPNPSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)
![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)
![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)

![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)


![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)


